molecular formula C17H21NO2 B2723334 N-1-adamantyl-2-hydroxybenzamide CAS No. 3728-06-1

N-1-adamantyl-2-hydroxybenzamide

Cat. No.: B2723334
CAS No.: 3728-06-1
M. Wt: 271.36
InChI Key: MZBXMYCYJNPYBX-UHFFFAOYSA-N
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Description

N-1-adamantyl-2-hydroxybenzamide: is a chemical compound with the molecular formula C17H21NO2 It is characterized by the presence of an adamantyl group attached to a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-1-adamantyl-2-hydroxybenzamide typically begins with adamantane and 2-hydroxybenzoic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out under reflux conditions with appropriate solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-1-adamantyl-2-hydroxybenzamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bases such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-1-adamantyl-2-hydroxybenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and other bioactive molecules.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antiviral and anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the hydroxybenzamide moiety interacts with target proteins or enzymes. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

  • N-1-adamantyl-2-hydroxybenzoic acid
  • N-1-adamantyl-2-hydroxybenzylamine
  • N-1-adamantyl-2-hydroxybenzyl alcohol

Comparison:

  • N-1-adamantyl-2-hydroxybenzamide is unique due to the presence of both an adamantyl group and a hydroxybenzamide moiety, which confer distinct chemical and biological properties.
  • Compared to N-1-adamantyl-2-hydroxybenzoic acid, the amide linkage in this compound provides different reactivity and stability.
  • N-1-adamantyl-2-hydroxybenzylamine and N-1-adamantyl-2-hydroxybenzyl alcohol have different functional groups, leading to variations in their chemical behavior and applications.

Biological Activity

N-1-adamantyl-2-hydroxybenzamide, a compound characterized by its unique adamantyl group and hydroxybenzamide moiety, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H21NO2, with a molecular weight of approximately 285.36 g/mol. The structure consists of an adamantyl group, which enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.

Research indicates that this compound acts primarily as a dual modulator of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH). This dual action is significant in the modulation of pain and inflammation pathways, suggesting its potential utility in treating chronic pain and inflammatory diseases.

Interaction with Cannabinoid Receptors

The compound's binding affinity to cannabinoid receptors has been demonstrated through various interaction studies. It effectively modulates receptor activity, which may alter physiological responses related to pain and inflammation. Further investigation is necessary to elucidate the specific binding affinities and detailed mechanisms at the molecular level.

Anti-inflammatory Properties

This compound has been identified as a potent anti-inflammatory agent . Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for therapeutic interventions in inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Antiproliferative Activity

In vitro studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, demonstrating significant growth inhibition compared to control groups. The compound's mechanism in inducing apoptosis in these cells is under ongoing investigation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Activity Level
MCF-7<10Potent
HCT-11615Moderate
HepG-220Moderate
PC-325Weak

The data indicates that this compound has a strong antiproliferative effect on MCF-7 cells, suggesting its potential as an anticancer agent .

Synthesis Methods

Several synthesis methods have been explored for producing this compound:

  • Coupling Reaction : The reaction between 2-hydroxybenzoic acid and adamantyl ethylamine using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the formation of the amide bond.
  • Acylation Reactions : The hydroxy group can be transformed into various derivatives through acylation reactions, expanding the compound's potential applications in drug development.

Properties

IUPAC Name

N-(1-adamantyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c19-15-4-2-1-3-14(15)16(20)18-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13,19H,5-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBXMYCYJNPYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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